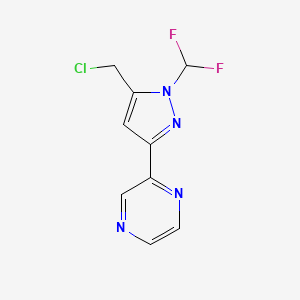

2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine

CAS No.: 2092512-83-7

Cat. No.: VC3158487

Molecular Formula: C9H7ClF2N4

Molecular Weight: 244.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2092512-83-7 |

|---|---|

| Molecular Formula | C9H7ClF2N4 |

| Molecular Weight | 244.63 g/mol |

| IUPAC Name | 2-[5-(chloromethyl)-1-(difluoromethyl)pyrazol-3-yl]pyrazine |

| Standard InChI | InChI=1S/C9H7ClF2N4/c10-4-6-3-7(15-16(6)9(11)12)8-5-13-1-2-14-8/h1-3,5,9H,4H2 |

| Standard InChI Key | WTPSKBONYPWUCI-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)C2=NN(C(=C2)CCl)C(F)F |

| Canonical SMILES | C1=CN=C(C=N1)C2=NN(C(=C2)CCl)C(F)F |

Introduction

2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine is a complex organic compound featuring a pyrazine ring connected to a pyrazole moiety. The compound includes a chloromethyl group and a difluoromethyl substituent, which contribute to its unique chemical properties and potential applications. This article will delve into the structural features, synthesis methods, chemical reactivity, and potential applications of this compound.

Structural Features

The molecular formula of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine is C₉H₇ClF₂N₄, with a molecular weight of approximately 244.63 g/mol . The presence of both chloromethyl and difluoromethyl groups enhances the compound's reactivity and stability. The chloromethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl group increases the compound's lipophilicity and metabolic stability.

Chemical Reactivity

The chemical reactivity of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine is influenced by its functional groups:

-

Chloromethyl Group: This group is reactive towards nucleophiles, allowing for substitution reactions that can modify the compound's structure and properties.

-

Difluoromethyl Group: Enhances the compound's lipophilicity and stability, potentially affecting its interactions with biological targets.

-

Pyrazine and Pyrazole Rings: These heterocyclic rings can participate in various reactions, including electrophilic aromatic substitutions.

Potential Applications

While specific applications of 2-(5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazol-3-yl)pyrazine are not extensively documented, compounds with similar structures have shown promise in medicinal chemistry and agrochemicals. The presence of difluoromethyl and chloromethyl groups suggests potential use in drug development or as intermediates in the synthesis of more complex molecules.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume